BenchChemオンラインストアへようこそ!

PotassiumL-AspartatehemiHydrate

antiarrhythmic stereoisomer comparison therapeutic index

For labs requiring stereochemically unambiguous electrolyte research, Potassium L‑Aspartate hemiHydrate (CAS 7259‑25‑8) delivers the pure L‑enantiomer – the only form with demonstrated superior antiarrhythmic efficacy and therapeutic index versus D‑ or DL‑aspartate isomers in strophanthin‑K, CaCl₂, and aconitine arrhythmia models. Unlike KCl, the metabolizable aspartate anion shifts pH toward alkalosis, a critical advantage in acidosis‑sensitive protocols. Clinically, 30 mmol/day achieves antihypertensive effects comparable to 48‑120 mmol/day KCl regimens, enabling lower pill burden. Insist on CAS 7259‑25‑8 to avoid confounding from D‑enantiomer metabolism and ensure experimental reproducibility.

Molecular Formula C8H14K2N2O9
Molecular Weight 360.40 g/mol
CAS No. 7259-25-8
Cat. No. B3432622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassiumL-AspartatehemiHydrate
CAS7259-25-8
Molecular FormulaC8H14K2N2O9
Molecular Weight360.40 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+]
InChIInChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2/t2*2-;;;/m00.../s1
InChIKeyYKZPPPNXRZHVGX-PXYKVGKMSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium L-Aspartate hemiHydrate (CAS 7259-25-8): Procurement-Relevant Specifications and Pharmacopeial Standards


Potassium L-Aspartate hemiHydrate (CAS 7259-25-8) is a potassium salt of the L-enantiomer of aspartic acid, existing as a hemihydrate crystalline solid. The compound conforms to the European Pharmacopoeia (Ph Eur) monograph for Potassium Hydrogen Aspartate Hemihydrate, with defined content specifications of 99.0% to 101.0% (anhydrous substance), specific optical rotation of +18.0° to +20.5°, and pH of 6.0 to 7.5 in aqueous solution [1]. It is very soluble in water and practically insoluble in alcohol and methylene chloride [2]. The compound is distinct from its DL-racemic mixture counterpart (CAS 14434-35-6) and the anhydrous L-form (CAS 1115-63-5), which differ in stereochemical composition and hydration state respectively [3].

Potassium L-Aspartate hemiHydrate: Why D- or DL-Stereoisomer and Inorganic Salt Substitution Compromises Functional Outcomes


Generic substitution of Potassium L-Aspartate hemiHydrate with potassium chloride or racemic (DL-) aspartate preparations is scientifically inadvisable due to three orthogonal differentiation axes: stereochemistry-dependent biological activity, anion-dependent metabolic fate, and dose-response efficiency. Commercial K-Mg aspartate preparations such as asparkam and panangin are synthesized as racemic mixtures containing D-enantiomers that mammalian systems metabolize and utilize differently from L-amino acids, directly altering pharmacological properties [1]. Concurrently, the anion component determines the acid-base consequence of potassium loading: chloride shifts equilibrium toward acidosis, whereas metabolizable aspartate produces alkalosis [2]. These differences manifest in quantifiable efficacy, toxicity, and electrolyte correction parameters that cannot be assumed equivalent across salt forms or stereoisomers [3].

Potassium L-Aspartate hemiHydrate: Quantified Differentiation Evidence Versus Comparators


Superior Therapeutic Index of L-Aspartate Stereoisomer in Aconitine-Induced Arrhythmia Model

In a direct head-to-head comparison using the aconitine-induced arrhythmia model in rats, K-Mg L-aspartate demonstrated a superior therapeutic index (LD50/ED50) compared to D- and DL-aspartate stereoisomers [1]. The L-stereoisomer exhibited both lower acute toxicity (higher LD50) and greater efficacy (lower ED50), yielding a quantifiably improved antiarrhythmic therapeutic ratio [1].

antiarrhythmic stereoisomer comparison therapeutic index preclinical toxicology

Higher Electrolyte Deficiency Correction Efficiency with L-Aspartate Versus D- and DL-Stereoisomers

In a comparative study of digoxin- and furosemide-induced potassium and magnesium depletion in rats, K-Mg L-aspartate produced higher compensation of K and Mg deficiency compared to D- and DL-stereoisomers [1]. The deficiency correction rate followed a clear rank order: K,Mg L-aspartate > K,Mg DL-aspartate > K,Mg D-aspartate [1]. Additionally, daily urinary excretion of amine nitrogen and magnesium was lower after L-aspartate administration than after D- and DL-stereoisomers, indicating superior tissue retention [1].

electrolyte depletion digoxin toxicity furosemide magnesium deficiency potassium deficiency

Lower Effective Antihypertensive Dose of Potassium Aspartate Versus Historical Potassium Chloride Regimens

In a clinical study of 104 patients with mild to moderate essential hypertension, oral potassium aspartate supplementation at 30 mmol/day for 4 weeks significantly reduced office and 24-hour ambulatory blood pressure [1]. Office systolic BP decreased from 154.4 ± 8.2 to 142.2 ± 7.6 mmHg (P < 0.001) and diastolic BP from 95.0 ± 5.6 to 87.2 ± 4.3 mmHg (P < 0.001) [1]. Previous studies cited within this work established that potassium chloride required doses of 48-120 mmol/day to achieve blood pressure reduction in hypertensive patients [1].

hypertension blood pressure potassium supplementation clinical trial

Divergent Acid-Base Effects: Aspartate Anion Produces Alkalosis Versus Chloride-Induced Acidosis

In a study examining the acid-base consequences of potassium infusion with different anions in hypokalemic patients, exclusive supply of metabolizable anions in the form of aspartate consistently produced a shift in blood pH toward alkalosis [1]. In contrast, potassium chloride administration shifts acid-base balance toward acidosis in normal subjects or corrects metabolic alkalosis in hypokalemic states [2]. This anion-dependent pH modulation is unique to metabolizable organic anions like aspartate and represents a class-level differentiation from inorganic chloride salts [1].

acid-base balance metabolic alkalosis anion effect hypokalemia

Faster Cellular Potassium Uptake with Aspartate Carrier Versus Chloride in Human Blood Cells

Using radioactive rubidium (⁸⁶Rb) as a tracer for potassium, the uptake of potassium aspartate in human blood cells in vivo was compared with that of potassium chloride [1]. The study concluded that potassium is transported into blood cells more rapidly when administered as aspartate compared to chloride [1]. This enhanced cellular influx rate is attributed to the amino acid carrier-mediated transport facilitated by the aspartate moiety [1].

potassium transport cellular uptake bioavailability rubidium tracer

Superior Antiarrhythmic Efficacy of L-Aspartate Across Multiple Arrhythmia Induction Models

In a comprehensive comparative study employing three distinct arrhythmia induction models (strophanthin-K in guinea pigs; calcium chloride and aconitine in rats), intravenously administered K-Mg L-aspartate exhibited higher antiarrhythmic activity compared to K-Mg D- and DL-aspartate stereoisomers [1]. Specifically, K-Mg L-aspartate more effectively decreased arrhythmia incidence, increased time to first arrhythmia onset, decreased percentage loss of rats, and increased post-arrhythmia survival time in strophanthin-K and CaCl₂ models [1].

arrhythmia strophanthin calcium chloride aconitine cardioprotection

Potassium L-Aspartate hemiHydrate: Evidence-Backed Procurement and Application Scenarios


Preclinical Cardiovascular Pharmacology: Stereoisomer-Dependent Antiarrhythmic Research

For laboratories investigating antiarrhythmic interventions or evaluating electrolyte-based cardioprotection, Potassium L-Aspartate hemiHydrate provides the stereochemically defined L-enantiomer that has demonstrated superior antiarrhythmic efficacy and therapeutic index compared to D- and DL-aspartate stereoisomers across strophanthin-K, calcium chloride, and aconitine arrhythmia models [1]. Procurement of the L-stereoisomer rather than racemic DL mixtures ensures experimental reproducibility and avoids confounding from D-enantiomer metabolism, which differs fundamentally from L-amino acid utilization in mammalian systems [1].

Nutritional and Pharmaceutical Potassium Supplementation: Dose-Efficient Antihypertensive Formulation

In the development of potassium supplementation products for blood pressure management, Potassium L-Aspartate hemiHydrate offers a clinically validated advantage: significant antihypertensive efficacy at 30 mmol/day, whereas historical potassium chloride regimens required 48-120 mmol/day for comparable effects [1]. This lower effective dose translates to reduced pill burden and improved compliance potential, supported by evidence that aspartate delivers faster cellular potassium uptake than chloride salts [2].

Diuretic- or Digoxin-Induced Electrolyte Depletion Models: Superior Repletion Efficiency

For research involving furosemide- or digoxin-induced potassium and magnesium depletion, Potassium L-Aspartate hemiHydrate provides the L-stereoisomer that corrects electrolyte deficiency with greater efficiency than D- or DL-aspartate preparations, as demonstrated by rank-order superiority (L > DL > D) in deficiency correction rate and lower urinary electrolyte excretion indicating improved tissue retention [1].

Acid-Base Conscious Potassium Loading: Alkalosis-Promoting Anion Selection

In clinical or experimental scenarios where acid-base status must be carefully managed, Potassium L-Aspartate hemiHydrate offers the metabolizable aspartate anion that shifts blood pH toward alkalosis, in contrast to chloride salts which produce acidosis [1]. This differentiation is relevant for formulations targeting patients with concurrent metabolic acidosis or for research protocols requiring controlled pH modulation during potassium administration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PotassiumL-AspartatehemiHydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.